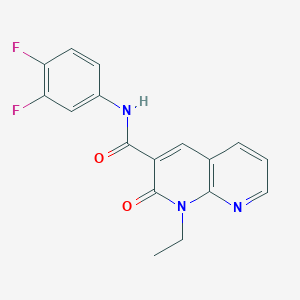

N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

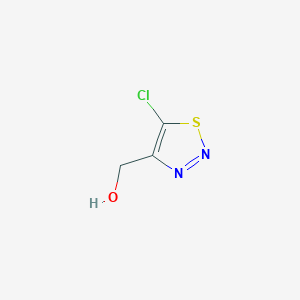

This compound is a naphthyridine derivative. Naphthyridines are a class of compounds that are structurally similar to quinolines and isoquinolines . They have a wide range of biological activities and are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of such compounds usually involves the formation of the naphthyridine core, followed by functionalization of the core . The specific synthesis route would depend on the starting materials and the desired substitutions on the naphthyridine core .Molecular Structure Analysis

The compound has a naphthyridine core, which is a bicyclic structure consisting of two benzene rings fused with a pyridine ring . It also has a difluorophenyl group and a carboxamide group attached to the naphthyridine core .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The carboxamide group might be involved in reactions with acids or bases, and the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the carboxamide group might increase its polarity and influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

Compounds within this family, including N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, are synthesized for their potent antibacterial activities. The synthesis methodologies aim to explore the structure-activity relationships by varying substituents on the naphthyridine core to enhance antibacterial efficacy. For example, the synthesis of pyridonecarboxylic acids and their analogs demonstrates the effectiveness of certain substitutions in improving antibacterial activity against various bacterial strains (Egawa et al., 1984; Chu et al., 1986). These studies provide valuable insights into the critical roles of the difluorophenyl group and the ethyl substituent in modulating antibacterial properties.

Antibacterial Potency and SAR

The antibacterial potency of these compounds is significantly influenced by the nature and position of substituents on the naphthyridine ring. Research has shown that specific substituents at the 1-position and fluoro groups at other positions can significantly enhance the antibacterial activity. The studies often aim to identify compounds with superior in vitro and in vivo efficacy, contributing to the development of new therapeutic agents (D. Chu et al., 1986). The exploration of these structure-activity relationships is crucial for the design of more effective antibacterial agents.

Therapeutic Potential

Beyond antibacterial applications, derivatives of N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide show promise in other therapeutic areas. For instance, carboxamide derivatives have been studied for their cytotoxic activity against cancer cell lines, revealing potential applications in cancer therapy (Deady et al., 2003). These findings highlight the versatile therapeutic potential of these compounds, extending beyond antibacterial activity to include anticancer properties.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O2/c1-2-22-15-10(4-3-7-20-15)8-12(17(22)24)16(23)21-11-5-6-13(18)14(19)9-11/h3-9H,2H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUVAXXDSXRSRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2475301.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2475303.png)

![6-(thiophen-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2475304.png)

![3-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2475306.png)

![(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride](/img/structure/B2475311.png)

![5-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-pyrrole-5-carboxylic acid](/img/structure/B2475312.png)

![4-(2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamido)benzamide](/img/structure/B2475319.png)

![2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2475320.png)